Cas no 2171560-95-3 (2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-3,3,3-trifluoropropanoic acid)

2-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-3,3,3-trifluoropropanoic acid is a specialized fluorinated amino acid derivative designed for peptide synthesis and medicinal chemistry applications. Its key structural features include a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which ensures compatibility with standard solid-phase peptide synthesis protocols, and strategically placed fluorine atoms that enhance metabolic stability and modulate lipophilicity. The difluorobutanamido and trifluoropropanoic acid moieties contribute to unique conformational and electronic properties, making it valuable for probing structure-activity relationships or improving peptide bioavailability. This compound is particularly useful in the development of fluorinated peptidomimetics and bioactive probes, offering precise control over steric and electronic effects in target interactions.
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-3,3,3-trifluoropropanoic acid structure
2171560-95-3 structure
Product Name:2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-3,3,3-trifluoropropanoic acid
CAS No:2171560-95-3
MF:C22H19F5N2O5
MW:486.38868355751
CID:6055920
PubChem ID:165572746
Update Time:2025-10-30

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-3,3,3-trifluoropropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-3,3,3-trifluoropropanoic acid
    • 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-3,3,3-trifluoropropanoic acid
    • 2171560-95-3
    • EN300-1562847
    • Inchi: 1S/C22H19F5N2O5/c23-19(24)16(9-17(30)29-18(20(31)32)22(25,26)27)28-21(33)34-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,18-19H,9-10H2,(H,28,33)(H,29,30)(H,31,32)
    • InChI Key: VVSJTRBHWZDVEV-UHFFFAOYSA-N
    • SMILES: FC(C(CC(NC(C(=O)O)C(F)(F)F)=O)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)F

Computed Properties

  • Exact Mass: 486.12141252g/mol
  • Monoisotopic Mass: 486.12141252g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 9
  • Complexity: 728
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 105Ų

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-3,3,3-trifluoropropanoic acid Pricemore >>

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Additional information on 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-3,3,3-trifluoropropanoic acid

Comprehensive Overview of 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-3,3,3-trifluoropropanoic acid (CAS No. 2171560-95-3)

The compound 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-3,3,3-trifluoropropanoic acid (CAS No. 2171560-95-3) is a highly specialized fluorinated organic molecule with significant applications in pharmaceutical research and peptide synthesis. Its unique structure, featuring fluorenylmethoxycarbonyl (Fmoc) protection and multiple fluorine substitutions, makes it a valuable building block in drug discovery and bioconjugation. Researchers are increasingly interested in this compound due to its potential role in addressing challenges like targeted drug delivery and metabolic stability.

In recent years, the demand for fluorinated compounds like 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-3,3,3-trifluoropropanoic acid has surged, driven by advancements in proteomics and peptide-based therapeutics. The incorporation of fluorine atoms enhances the compound's lipophilicity and bioavailability, addressing common issues such as poor membrane permeability. This aligns with current trends in precision medicine, where researchers seek molecules that can improve the efficacy of biologics and small-molecule drugs.

The Fmoc-protected moiety in this compound is particularly noteworthy, as it is widely used in solid-phase peptide synthesis (SPPS). This method is a cornerstone in modern peptide production, enabling the creation of complex biomolecules for applications ranging from cancer immunotherapy to antiviral agents. Given the growing interest in peptide drugs—especially for conditions like diabetes and obesity—this compound’s role in facilitating efficient peptide assembly cannot be overstated.

Another critical aspect of CAS No. 2171560-95-3 is its trifluoromethyl group, which contributes to its metabolic stability. Fluorinated compounds are often explored for their ability to resist enzymatic degradation, a property highly sought after in the development of long-acting therapeutics. This is particularly relevant in the context of chronic diseases, where reducing dosing frequency improves patient compliance. Searches for "fluorinated peptide analogs" and "Fmoc-amino acid derivatives" have spiked in scientific databases, reflecting the compound’s relevance.

From a synthetic chemistry perspective, the compound’s difluorobutanamido segment offers intriguing possibilities for structure-activity relationship (SAR) studies. Fluorine’s electronegativity can subtly alter molecular interactions, making it a key tool for optimizing binding affinity in drug candidates. This has led to increased interest in fluorine scan strategies, where researchers systematically introduce fluorine atoms to enhance potency or selectivity.

In the broader context of green chemistry, the synthesis and application of 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-3,3,3-trifluoropropanoic acid also raise questions about sustainable fluorination methods. As environmental regulations tighten, the pharmaceutical industry is exploring catalytic fluorination and flow chemistry to reduce waste. These topics are frequently searched alongside "fluorinated building blocks," indicating a convergence of synthetic innovation and sustainability goals.

Looking ahead, the compound’s versatility positions it as a critical enabler in next-generation drug development. Whether in the design of peptide-based vaccines or the optimization of enzyme inhibitors, its structural features offer a roadmap for overcoming biological barriers. For researchers navigating the complexities of fluorine chemistry or peptide engineering, CAS No. 2171560-95-3 represents both a tool and a template for innovation.

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